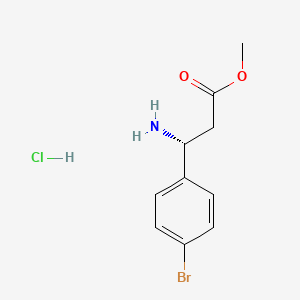

![molecular formula C13H19BrN2O2 B6156333 叔丁基N-[2-氨基-2-(3-溴苯基)乙基]氨基甲酸酯 CAS No. 1086392-07-5](/img/no-structure.png)

叔丁基N-[2-氨基-2-(3-溴苯基)乙基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and are often used in a variety of fields such as medicine, agriculture, and biochemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, carbamates are typically synthesized through the reaction of alcohols with isocyanates . Another common method involves the reaction of amines with organic carbonates .Molecular Structure Analysis

The molecular structure of a similar compound, tert-butyl carbamate, is available . It’s important to note that the actual structure of “tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate” may vary due to the presence of the bromophenyl group.Chemical Reactions Analysis

Carbamates are known to undergo a variety of chemical reactions. For instance, they can react with Grignard reagents to form tertiary amines . The specific reactions that “tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate” can undergo would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific chemical structure. For example, tert-butyl carbamate is a white solid . The properties of “tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate” could be different due to the presence of the bromophenyl group.科学研究应用

合成方法和中间化合物

- 叔丁基N-[2-氨基-2-(3-溴苯基)乙基]氨基甲酸酯是合成奥美替尼 (AZD9291) 等生物活性化合物的中间体。该化合物的快速合成方法包括酰化、亲核取代和还原等步骤 (Zhao 等,2017)。

- 该化合物的多功能性体现在其参与各种合成途径中,包括通过涉及保护氨基、后续缩合和脱保护步骤的反应来制备 2-(2-((6-氯己基)氧基)乙氧基)乙胺等新结构 (Wu,2011)。

催化和合成应用

- 三卤化铟作为胺的 N-叔丁氧羰基化的催化剂表现出显着的效率,该过程具有化学选择性,并对各种胺产生优异的结果。这突出了该化合物在催化和形成 N-叔丁基氨基甲酸酯中的潜在作用 (Chankeshwara & Chakraborti,2006)。

化学性质和反应性

- 涉及叔丁基 N-(2-溴苯基)氨基甲酸酯的氟代烷基酮与烷氧基锂的新型还原反应揭示了意想不到的产物形成,表明该化合物在有机合成中的作用和反应性 (Sokeirik 等,2006)。

- 在涉及叔丁基[2-(4-甲氧基苯基)乙基]氨基甲酸酯等双锂化合物的反应中,获得了高产率的取代产物,展示了该化合物在有机金属化学和合成中的潜力 (Smith 等,2013)。

晶体学研究

- (9-乙基-9H-咔唑-3-基)-氨基甲酸叔丁酯等化合物的晶体学研究有助于理解叔丁基氨基甲酸酯衍生物的结构方面和构象行为,这对于它们在各种科学研究领域中的应用至关重要 (Kant 等,2015)。

作用机制

Target of Action

Similar compounds, such as tert-butyl carbamate, have been used in the palladium-catalyzed synthesis of n-boc-protected anilines . This suggests that the compound may interact with enzymes or receptors involved in the synthesis of anilines.

Mode of Action

It is likely that the compound interacts with its targets through the formation of covalent bonds, given its structural similarity to other carbamate compounds .

Biochemical Pathways

Related compounds have been implicated in the synthesis of pyrroles, functionalized with ester or ketone groups at the c-3 position . This suggests that the compound may play a role in the biosynthesis of pyrrole derivatives.

Result of Action

Based on the known effects of similar compounds, it is likely that the compound influences the synthesis of anilines and pyrrole derivatives .

安全和危害

未来方向

Research into carbamates and their derivatives is ongoing, with potential applications in a variety of fields such as medicine, agriculture, and biochemistry . The future directions for research into “tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate” would depend on its specific properties and potential applications.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate involves the reaction of tert-butyl carbamate with 3-bromophenylacetic acid, followed by conversion of the resulting intermediate to the final product through a series of reactions.", "Starting Materials": [ "tert-butyl carbamate", "3-bromophenylacetic acid", "thionyl chloride", "triethylamine", "2-aminoethylamine", "sodium bicarbonate", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "ethyl acetate", "water" ], "Reaction": [ "Step 1: tert-butyl carbamate is reacted with thionyl chloride and triethylamine to form tert-butyl chloroformate.", "Step 2: 3-bromophenylacetic acid is reacted with tert-butyl chloroformate in the presence of triethylamine to form tert-butyl N-[2-(3-bromophenyl)ethyl]carbamate.", "Step 3: The intermediate from step 2 is reacted with 2-aminoethylamine in the presence of sodium bicarbonate to form tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate.", "Step 4: The final product is obtained by treating the intermediate from step 3 with sodium hydroxide and extracting with diethyl ether and ethyl acetate, followed by acidification with hydrochloric acid and extraction with diethyl ether and water." ] } | |

CAS 编号 |

1086392-07-5 |

分子式 |

C13H19BrN2O2 |

分子量 |

315.2 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。